N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide
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Overview
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-tert-butylphenyl isothiocyanate with α-haloketones under basic conditions.
Chlorination: The chlorination of the benzamide ring can be performed using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbenzil: This compound has a similar tert-butylphenyl group but lacks the thiazole and nitrobenzamide moieties.
4-tert-Butylacetophenone: This compound contains the tert-butylphenyl group but differs in the rest of its structure.
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, nitro group, and chlorinated benzamide moiety makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-20(2,3)13-6-4-12(5-7-13)16-11-28-19(22-16)23-18(25)15-10-14(21)8-9-17(15)24(26)27/h4-11H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZDQGNJRUMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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